molecular formula C13H18N2O2 B4814806 N-benzyl-N'-(2-methylpropyl)oxamide

N-benzyl-N'-(2-methylpropyl)oxamide

Cat. No.: B4814806
M. Wt: 234.29 g/mol
InChI Key: BURFKQXYDNTUFW-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(2-methylpropyl)oxamide is a disubstituted oxamide derivative featuring a benzyl group on one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other. Oxamides, characterized by the (-C(O)-N-C(O)-) backbone, exhibit unique physicochemical properties influenced by their substituents. For example, describes the synthesis of a benzamide derivative using benzoyl chloride and an amino alcohol, suggesting a similar approach could yield the target compound.

Characterization methods for oxamides include 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm structure and substituent orientation . The benzyl group likely contributes to π-π interactions, enhancing crystallinity, while the branched isobutyl group may improve solubility in nonpolar solvents compared to linear alkyl chains . Potential applications include use as ligands in metal-catalyzed reactions (due to the N,O-bidentate directing group observed in related compounds) or in materials science, given the photophysical properties of oxamides .

Properties

IUPAC Name

N-benzyl-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10(2)8-14-12(16)13(17)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURFKQXYDNTUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-methylpropyl)oxamide typically involves the reaction of benzylamine and 2-methylpropylamine with oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-(2-methylpropyl)oxamide are not well-documented, the general principles of large-scale oxamide synthesis can be applied. These methods typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-methylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The benzyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxamides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-benzyl-N’-(2-methylpropyl)oxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-methylpropyl)oxamide involves its interaction with specific molecular targets. For example, as an AChE inhibitor, it binds to both the catalytic and peripheral active sites of the enzyme, leading to mixed-type inhibition . This interaction disrupts the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Oxamides vary significantly in properties based on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Properties Applications/Notes References
N-Benzyl-N'-(2-methylpropyl)oxamide Benzyl (aromatic), Isobutyl (branched alkyl) Hypothesized: Moderate solubility in polar solvents, melting point ~150–200°C (inferred from alkyl-oxamides). Potential UV absorption at 250–300 nm . Catalysis, materials science
N-Benzyl-N'-(3-chlorophenyl)oxamide Benzyl, 3-chlorophenyl (electron-withdrawing) Molecular weight 288.73, LogP 2.7. Higher melting point due to halogenated aryl group. Enhanced stability in polar solvents . Pharmaceutical intermediates
N-Benzyl-N'-(2-hydroxyphenyl)oxamide Benzyl, 2-hydroxyphenyl (H-bond donor) Molecular weight 270.26. Increased solubility in water via H-bonding. Potential for coordination chemistry . Ligand design, bioactive compounds
N,N'-Di-n-propyloxamide Two linear alkyl groups Melting point ~50°C, hygroscopic. Soluble in nonpolar solvents. UV t-t transitions red-shifted by ~6300 cm⁻¹ vs. amides . Fertilizers (slow-release nitrogen)
2,3-Diketopiperazine Cyclic oxamide Low water solubility. Non-emissive. Used as a model for peptide conformation studies . Biomedical research

Key Research Findings

  • Photophysical Properties: Disubstituted oxamides exhibit phosphorescence (λmax ~370 nm) absent in monoamides.
  • Solubility Trends: Branched alkyl groups (e.g., isobutyl) improve solubility in nonpolar solvents compared to linear chains. Aromatic substituents like benzyl reduce solubility in water but enhance thermal stability .
  • Catalytic Utility : N-Benzyl groups in oxamides act as directing groups in C–H bond functionalization, as seen in . The isobutyl group may sterically modulate metal coordination .
  • Agricultural Use : Linear alkyl-oxamides (e.g., N,N'-di-n-propyloxamide) serve as slow-release fertilizers, reducing ammonia volatilization by 38–63% . The target compound’s branched structure may alter nitrogen release kinetics.

Contrasting Evidence and Limitations

  • Applications : While some oxamides are used in agriculture (), others are tailored for photophysical studies () or catalysis (). The target compound’s applications remain speculative without direct data.
  • Synthesis Challenges : highlights elimination reactions during oxamide cyclization, suggesting substituent choice critically impacts synthetic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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